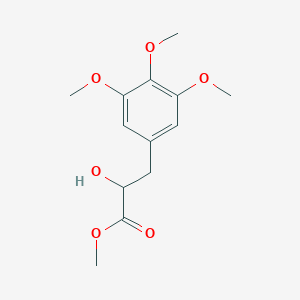

Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate

Description

Properties

Molecular Formula |

C13H18O6 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate |

InChI |

InChI=1S/C13H18O6/c1-16-10-6-8(5-9(14)13(15)19-4)7-11(17-2)12(10)18-3/h6-7,9,14H,5H2,1-4H3 |

InChI Key |

PJNZAJHNDWMCFT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide and potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-keto-3-(3,4,5-trimethoxyphenyl)propanoate or 2-carboxy-3-(3,4,5-trimethoxyphenyl)propanoate.

Reduction: Formation of 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, which are involved in cell division and stress response. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Ester vs.

- Saturation Level: Unlike unsaturated cinnamic acid derivatives (e.g., (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid), the fully saturated propanoate backbone in the target compound may reduce reactivity but increase metabolic stability .

- Biological Activity: While the target compound lacks direct activity data, structurally related esters and amides exhibit enzyme inhibitory properties.

Key Observations:

- Synthetic Accessibility : The target compound may require specialized esterification or protection-deprotection strategies due to its hydroxyl group, contrasting with simpler ester analogs (e.g., S30) synthesized via direct coupling .

- Analytical Confirmation : HRMS and NMR data for related compounds (e.g., δ 6.11 ppm for aromatic protons in compound 43) provide benchmarks for characterizing the target compound’s structure .

Q & A

Q. What are the common synthetic routes for Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate?

The synthesis typically involves esterification of the corresponding propanoic acid derivative. For example, 3-(3,4,5-trimethoxyphenyl)propanoic acid ( ) can be esterified using methanol under acid catalysis. A modified procedure from decarboxylative borylation reactions ( ) suggests using column chromatography (e.g., 6:1 hexanes:EtOAc) for purification, yielding ~85% purity. Adjustments may include protecting the 2-hydroxy group during synthesis to prevent side reactions .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

- 13C NMR : Peaks for carbonyl (δ ~168–170 ppm), aromatic carbons (δ ~100–160 ppm), and methoxy groups (δ ~55–60 ppm) ( ).

- HRMS : Calculated and observed molecular ion peaks (e.g., [M+H]+) to confirm molecular weight ( ).

- IR Spectroscopy : Hydroxy (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches ( ).

Q. What are the critical physical properties relevant to handling this compound?

While direct data is limited, analogs like ethyl 3-(3,4,5-trimethoxyphenyl)propionate () show:

- Boiling point : ~351°C at 760 mmHg.

- Density : ~1.085 g/cm³.

- Solubility : Likely polar aprotic solvents (e.g., DCM, EtOAc) due to ester and hydroxy groups. Store in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

The 2-hydroxy group introduces a chiral center. Asymmetric synthesis methods, such as enantioselective catalysis (e.g., L-proline-mediated reactions, ) or chiral auxiliary approaches (e.g., Evans oxazolidinones), may be employed. Post-synthesis resolution via chiral HPLC or enzymatic kinetic resolution could isolate enantiomers .

Q. What strategies mitigate byproduct formation during esterification?

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like transesterification ( ).

- Protecting groups : Temporarily protect the hydroxy group (e.g., silylation with TBSCl) to prevent undesired nucleophilic attacks ( ).

- Catalyst optimization : Use DMAP or HOBt to enhance reaction efficiency ( ).

Q. How do structural modifications influence bioactivity?

The 3,4,5-trimethoxyphenyl moiety is associated with tubulin inhibition (e.g., combretastatin analogs in ). Modifying the hydroxy or ester groups could alter binding affinity to β-tubulin. Computational docking studies (e.g., AutoDock Vina) and in vitro assays (e.g., MTT on cancer cell lines) are recommended to evaluate structure-activity relationships .

Q. How to resolve contradictions in reported NMR data for similar compounds?

Variability in NMR shifts (e.g., vs. 13) may arise from solvent effects (CDCl3 vs. DMSO-d6) or substituent electronic influences. Always calibrate spectra using internal standards (e.g., TMS) and compare data under identical conditions. Advanced 2D NMR (e.g., HSQC, COSY) clarifies ambiguous assignments .

Methodological Considerations

- Synthetic Optimization : Scale-up reactions may require flow chemistry to maintain yield ().

- Analytical Validation : Cross-validate purity via HPLC (e.g., C18 column, MeCN/H2O gradient) alongside NMR/HRMS ().

- Biological Testing : Include positive controls (e.g., paclitaxel for tubulin inhibition) and dose-response assays to establish IC50 values ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.